5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a synthetic compound with significant research applications. Its molecular formula is , and it has a molecular weight of 277.13 g/mol. The compound is characterized by the presence of chlorinated pyrazole and thiophene moieties, which contribute to its unique chemical properties and potential biological activities.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed under the identifier 1047630-61-4. It is available in varying purities, typically around 95%, suitable for research purposes.
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid belongs to the class of heterocyclic compounds, particularly those containing thiophene and pyrazole rings. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid can involve several methodologies, including:
The synthesis may involve reactions such as:
The molecular structure of 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid can be represented using various notations:
InChI=1S/C9H6Cl2N2O2S/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15)
KSDVSQFPKDKYHR-UHFFFAOYSA-N
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)O)Cl
The structural analysis reveals that the compound features two chlorine substituents and a carboxylic acid group on a complex heterocyclic framework, which influences its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by adjusting reaction conditions such as solvent choice, temperature, and catalysts, which can enhance yields and selectivity in synthetic applications.
The mechanism of action for 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that these interactions may involve binding affinities that could be quantitatively assessed through biological assays.
The physical properties of 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid include:
Key chemical properties include:
Data on melting points, boiling points, and specific reactivity profiles are essential for practical applications but require experimental determination or literature references for precise values.
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid has several potential applications:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry and highlights ongoing research into its therapeutic potential.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2